molecular formula C9H10N2O4 B13206641 6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid

Cat. No.: B13206641
M. Wt: 210.19 g/mol
InChI Key: HIYQNOUYODVJEZ-UHFFFAOYSA-N
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Description

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a pyrimidine core, a privileged scaffold in drug discovery noted for its widespread presence in biologically active compounds. Over 85% of all FDA-approved pharmaceuticals contain heterocyclic structures like pyrimidine, underscoring their fundamental importance in creating new therapeutics . The specific substitution pattern on this pyrimidine derivative, including the carboxylic acid and tetrahydrofuran (oxolane) groups, makes it a valuable intermediate for constructing more complex molecules. Pyrimidine-based compounds are extensively investigated as activators of therapeutic targets such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Similar 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid derivatives have been designed as high-affinity ligands for PPARγ, demonstrating potential as substitutes for thiazolidinedione-based antidiabetic drugs . Furthermore, pyrimidine and pyridine derivatives are the subject of ongoing research for the treatment and prevention of viral illnesses, including influenza . This reagent provides researchers with a versatile building block for synthesizing novel compounds for biological evaluation. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c12-7-4-5(9(13)14)10-8(11-7)6-2-1-3-15-6/h4,6H,1-3H2,(H,13,14)(H,10,11,12)

InChI Key

HIYQNOUYODVJEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Time Scalability Green Metrics
Microwave Synthesis 80–90 10–15 min High Excellent
Enaminone Cyclization 70–85 3–6 hrs Moderate Moderate
Biocatalysis 40–60 24–48 hrs Low High
Post-Functionalization 30–50 8–12 hrs High Low

Characterization and Validation

All synthesized compounds require validation via:

Chemical Reactions Analysis

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid with analogous compounds from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Synthesis Method Potential Applications
Target Compound Pyrimidine 6-oxo, 2-(oxolan-2-yl), 4-carboxylic acid Carboxylic acid, ketone, ether Not specified Drug intermediates, nucleotide analogs (inferred)
1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a') Pyrazole Phenyl, 2-oxoethyl, carboxylic acid Carboxylic acid, ketone Suzuki coupling, Pd catalysis Biological evaluation (SAR studies)
Ribavirin Triazole Oxolan-2-yl, carboxamide Carboxamide, hydroxyl Multi-step organic synthesis Antiviral therapy
(Oxolan-2-yl)methyl pyridine-3-carboxylate Pyridine Oxolan-2-yl methyl ester Ester Esterification (inferred) Lipophilic prodrugs
Pyrimidine nucleotide sugar Pyrimidine Phosphate, ribose, trihydroxypropyl Phosphate, hydroxyl, carboxylic acid Enzymatic/nucleotide synthesis Nucleic acid analogs, antivirals

Key Comparative Insights

Core Structure Differences
  • Pyrimidine vs. Pyrazole/Triazole : The pyrimidine core (target compound) offers a larger π-system and distinct electronic properties compared to pyrazole (6a') or triazole (Ribavirin). This affects binding interactions in biological systems, such as base-pairing in nucleotide analogs .
  • Oxolan-2-yl Group : Present in both the target compound and Ribavirin, this substituent introduces stereochemistry and may enhance solubility. However, Ribavirin’s carboxamide group contrasts with the target’s carboxylic acid, altering polarity and hydrogen-bonding capacity .
Functional Group Impact
  • Carboxylic Acid (Target) vs. Ester (Oxolan-2-yl Methyl Ester) : The carboxylic acid in the target compound increases hydrophilicity, favoring aqueous solubility and ionic interactions, whereas the ester in the pyridine derivative () improves membrane permeability .
  • Ketone (Target) vs.

Research Findings and Limitations

  • Biological Activity : Ribavirin’s antiviral mechanism () suggests that pyrimidine derivatives with oxolan groups may target viral polymerases, though the target compound’s activity remains unverified.
  • Physical Properties : The carboxylic acid in the target compound likely results in higher melting points and lower logP values compared to esterified analogs (e.g., ), impacting pharmacokinetics .
  • Data Gaps : Direct experimental data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Comparisons are thus extrapolated from structural analogs.

Biological Activity

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound with potential biological activities. While specific research on this exact compound is limited, studies on structurally similar compounds provide insights into its possible biological effects.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity, particularly against cyclooxygenase (COX) enzymes. Derivatives of similar pyrimidine-based compounds have demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. These enzymes play crucial roles in inflammatory responses, making their inhibition a target for anti-inflammatory drugs.

COX Enzyme Inhibition Data:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compoundNot determinedNot determinedNot determined
Similar pyrimidine derivative0.80.32.67
Diclofenac (reference)0.70.51.4

While specific data for this compound is not available, the table illustrates the potential for COX enzyme inhibition based on structurally similar compounds.

Antimicrobial Activity

Pyrimidine derivatives have shown promising antimicrobial activities. The presence of the oxolane ring in this compound may contribute to its potential antimicrobial properties. However, specific studies on this compound's antimicrobial activity are lacking.

Anticancer Potential

Research on related compounds suggests possible anticancer activity. For instance, certain 6-substituted coumarin-3-carboxylic acid derivatives have demonstrated the ability to reduce the invasive behavior of HT 1080 fibrosarcoma cells . While this compound has not been directly studied for anticancer properties, its structural similarities warrant investigation in this area.

Case Study: Anti-invasive Activity

A study on structurally similar compounds revealed:

  • Compound tested: 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives
  • Cell line: HT 1080 fibrosarcoma cells
  • Result: Significant reduction in invasive behavior
  • Key finding: The presence of an aryl ester function at the 3-position was preferred for marked biological activity

The biological activity of this compound likely involves interactions with specific molecular targets. These may include:

  • Enzyme binding: Potential inhibition of enzymes involved in inflammatory pathways or cellular processes.
  • Receptor interactions: Possible modulation of cellular receptors, affecting signaling pathways.
  • DNA/RNA interactions: The pyrimidine structure suggests potential interactions with nucleic acids, which could influence gene expression or replication processes .

Structure-Activity Relationship (SAR)

The compound's biological activity is influenced by its structural features:

  • Pyrimidine ring: Core structure contributing to various biological activities
  • Oxolane ring: May enhance binding to target proteins or improve pharmacokinetic properties
  • Carboxylic acid group: Potential site for hydrogen bonding and protein interactions
  • Oxo group: Could participate in hydrogen bonding and influence electronic properties

Future Research Directions

To fully elucidate the biological activity of this compound, further research is needed:

  • Specific enzyme inhibition assays (e.g., COX-1, COX-2)
  • Antimicrobial screening against various pathogens
  • In vitro cancer cell line studies
  • Structure-activity relationship studies with systematic modifications
  • In vivo pharmacokinetic and toxicity evaluations

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